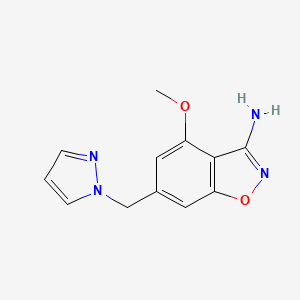
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole core, which is fused with a pyrazole ring and substituted with a methoxy group and an amine group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzoxazole intermediate with a pyrazole derivative in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to achieve scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy and amine groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under controlled temperatures and pressures.
Major Products
Scientific Research Applications
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Another heterocyclic compound with a methoxy group and a phenyl ring.
Cyanoacetohydrazides: Compounds with similar heterocyclic structures and diverse reactivity.
Uniqueness
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine is unique due to its specific combination of functional groups and structural features, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-5-8(7-16-4-2-3-14-16)6-10-11(9)12(13)15-18-10/h2-6H,7H2,1H3,(H2,13,15) |
InChI Key |
CNGYVZDJZWETNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NO2)N)CN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















